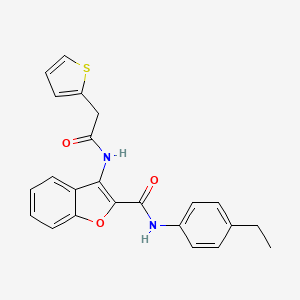
N-(4-ethylphenyl)-3-(2-(thiophen-2-yl)acetamido)benzofuran-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(4-ethylphenyl)-3-(2-(thiophen-2-yl)acetamido)benzofuran-2-carboxamide is a useful research compound. Its molecular formula is C23H20N2O3S and its molecular weight is 404.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(4-ethylphenyl)-3-(2-(thiophen-2-yl)acetamido)benzofuran-2-carboxamide, a compound with a complex structure, has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article delves into the biological activity of this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The chemical formula for this compound is C22H22N2O2S. The compound features a benzofuran core, which is known for its diverse biological activities, and incorporates thiophene and acetamido functionalities that may enhance its pharmacological profile.
The proposed mechanisms by which this compound exerts its biological effects include:
- Enzyme Inhibition : The presence of the acetamido group suggests potential interactions with various enzymes involved in metabolic pathways.
- Receptor Modulation : The benzofuran structure may allow for interaction with specific receptors, influencing signaling pathways crucial for cancer cell proliferation and survival.
- Cytotoxicity : Studies indicate that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines, likely through apoptosis induction or cell cycle arrest.
Anticancer Properties
Recent studies have highlighted the anticancer potential of benzofuran derivatives. For instance, a structure-activity relationship (SAR) analysis indicated that modifications in the benzofuran scaffold can significantly enhance antiproliferative activity against different cancer cell lines.
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MDA-MB-231 | 1.136 | Apoptosis induction |
| Compound B | LNCaP | 11 | Cell cycle arrest |
| This compound | Various (pending results) | TBD | TBD |
In Vitro Studies
In vitro assays have been conducted to evaluate the cytotoxic effects of this compound on various cancer cell lines. Preliminary results suggest that this compound exhibits significant cytotoxicity comparable to established anticancer agents.
Case Studies
-
Case Study 1: Breast Cancer
- Objective : To evaluate the efficacy of the compound against MDA-MB-231 breast cancer cells.
- Findings : The compound demonstrated an IC50 value of 1.136 µM, indicating potent anticancer activity.
-
Case Study 2: Prostate Cancer
- Objective : Assessment against LNCaP prostate cancer cells.
- Findings : The compound showed promising results, warranting further investigation into its mechanism and efficacy.
Eigenschaften
IUPAC Name |
N-(4-ethylphenyl)-3-[(2-thiophen-2-ylacetyl)amino]-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O3S/c1-2-15-9-11-16(12-10-15)24-23(27)22-21(18-7-3-4-8-19(18)28-22)25-20(26)14-17-6-5-13-29-17/h3-13H,2,14H2,1H3,(H,24,27)(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLZKNZWTVZAFCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)CC4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














